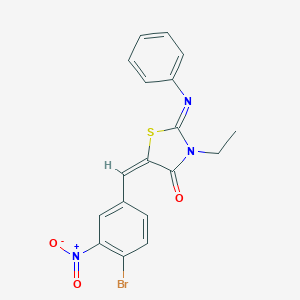![molecular formula C28H23BrN4O2S B297665 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazolidine derivative that contains a bromoindole moiety and an acetamide functional group. The unique structure of this compound has attracted attention from researchers who are interested in exploring its potential applications in various fields of research.
作用機序
The mechanism of action of 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in the regulation of DNA replication and transcription, and its inhibition can lead to the induction of apoptosis in cancer cells. The bromoindole moiety of this compound is believed to be responsible for its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide exhibits a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been shown to exhibit anti-inflammatory activity and to inhibit the growth of certain bacteria. The exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
One advantage of using 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cell death and for developing new anticancer therapies. However, one limitation of this compound is its cytotoxicity, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide. One area of interest is the development of new anticancer therapies based on this compound. Researchers could also explore the potential of this compound as an anti-inflammatory agent or as an inhibitor of bacterial growth. Further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to identify any potential side effects or limitations for its use in scientific research.
合成法
The synthesis of 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide involves the reaction of 5-bromoindole-3-acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting thiazolidine intermediate is then reacted with benzyl bromide and benzyl isothiocyanate to yield the final product. The synthesis of this compound has been reported in the literature and can be carried out using standard organic chemistry techniques.
科学的研究の応用
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide |
|---|---|
分子式 |
C28H23BrN4O2S |
分子量 |
559.5 g/mol |
IUPAC名 |
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide |
InChI |
InChI=1S/C28H23BrN4O2S/c29-22-11-12-24-23(14-22)21(17-32(24)18-26(30)34)13-25-27(35)33(16-20-9-5-2-6-10-20)28(36-25)31-15-19-7-3-1-4-8-19/h1-14,17H,15-16,18H2,(H2,30,34)/b25-13-,31-28? |
InChIキー |
VKQAGSIFFMPLAK-FHFGXHJCSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/S2)CC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)S2)CC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)S2)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)